methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like this could be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, the anilino group could act as a nucleophile, and the ester could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability could be determined experimentally. Computational chemistry methods could also be used to predict some of these properties .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-16-9-6-7-11-23(16)28-25(30)21(15-27)14-20-13-17(2)29(19(20)4)24-12-8-10-22(18(24)3)26(31)32-5/h6-14H,1-5H3,(H,28,30)/b21-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPXMNQHBBLGBN-KGENOOAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3C)C(=O)OC)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=CC(=C3C)C(=O)OC)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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